2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one
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Overview
Description
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. This compound features a quinazolinone core substituted with a chloromethyl group at the 2-position and a fluorophenyl group at the 3-position. Quinazolinones have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde and hydrochloric acid.
Substitution with the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using 4-fluoroaniline or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, minimizing by-products, and improving overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one has been investigated for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-3-phenylquinazolin-4(3H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(bromomethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one: Contains a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and biological properties.
2-(chloromethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its biological activity.
Uniqueness
The presence of both the chloromethyl and fluorophenyl groups in 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one contributes to its unique chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the chloromethyl group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-14-18-13-4-2-1-3-12(13)15(20)19(14)11-7-5-10(17)6-8-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDRJEOQPOFSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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